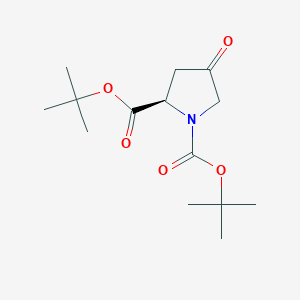

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate

Übersicht

Beschreibung

®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C10H15NO5 and a molecular weight of 229.23 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry, particularly as a building block for more complex molecules.

Wirkmechanismus

Target of Action

It has been used as a reactant in the preparation of 4,4-disubstituted pyrrolidine-1,2-dicarboxamides . These compounds are potent factor Xa inhibitors , suggesting that the compound may indirectly influence the activity of this enzyme.

Mode of Action

It’s known that the compound can be used in the synthesis of azacyclic fty720 analogues . These analogues have shown potential for use in strategies to kill cancer cells by restricting access to extracellular nutrients .

Biochemical Pathways

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly influence the coagulation cascade and sphingosine-1-phosphate (S1P) signaling pathways, respectively.

Pharmacokinetics

It’s known that the compound has a predicted boiling point of 3908±420 °C and a predicted density of 1304±006 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given its use in the synthesis of factor xa inhibitors and fty720 analogues , it may indirectly contribute to anticoagulant effects and the induction of cancer cell death.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry room at room temperature . This suggests that moisture and temperature may affect its stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of ®-4-oxopyrrolidine-1,2-dicarboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Alcohols from reduction.

- Substituted esters from nucleophilic substitution .

Wissenschaftliche Forschungsanwendungen

®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

- (S)-1-Z-4-oxopyrrolidine-2-carboxylic acid

Uniqueness

®-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds .

Biologische Aktivität

(R)-di-tert-Butyl 4-oxopyrrolidine-1,2-dicarboxylate, with the CAS number 1260591-66-9, is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C₁₄H₂₃NO₅

- Molecular Weight : 285.34 g/mol

- Structure : The compound features a pyrrolidine ring substituted with two tert-butyl groups and two carboxylate groups, contributing to its lipophilicity and potential interactions with biological systems.

This compound has been studied for its effects on various biological pathways:

- Neuroprotective Effects : Research indicates that compounds in this class may exhibit neuroprotective properties, potentially by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.

- Cognitive Enhancement : Some studies suggest that this compound could enhance cognitive functions through mechanisms similar to those of nootropic agents, although specific pathways remain to be fully elucidated.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Cognitive Enhancer : Preliminary studies have indicated that it may improve memory and learning capabilities in animal models.

- Anti-inflammatory Properties : There is emerging evidence that this compound may possess anti-inflammatory effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

-

Study on Cognitive Enhancement :

- A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in memory retention tasks compared to control groups.

- Behavioral tests indicated enhanced synaptic plasticity correlating with the observed cognitive improvements.

-

Neuroprotection Against Oxidative Stress :

- In vitro studies using neuronal cell lines showed that this compound reduced markers of oxidative stress when exposed to neurotoxic agents.

- The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against cellular damage.

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1260591-66-9 |

| Molecular Formula | C₁₄H₂₃NO₅ |

| Molecular Weight | 285.34 g/mol |

| Neuroprotective Activity | Yes |

| Cognitive Enhancement Potential | Yes |

| Anti-inflammatory Activity | Emerging evidence |

Eigenschaften

IUPAC Name |

ditert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h10H,7-8H2,1-6H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNWQUWKRDADHK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1CC(=O)CN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.